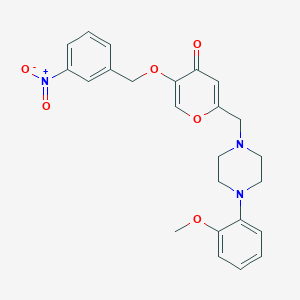

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-nitrophenyl)methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O6/c1-31-23-8-3-2-7-21(23)26-11-9-25(10-12-26)15-20-14-22(28)24(17-32-20)33-16-18-5-4-6-19(13-18)27(29)30/h2-8,13-14,17H,9-12,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZXVUPWLFEMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, in a similar way to other arylpiperazine based alpha1-adrenergic receptors antagonists. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters. This is a mechanism of action shared with drugs of abuse such as amphetamines.

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism. The compound’s interaction with these receptors can affect these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The results identified promising lead compounds and highlighted six compounds that exhibited an acceptable pharmacokinetic profile.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, it can affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. This can have therapeutic implications for a range of disorders, as mentioned above.

Biological Activity

The compound 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 429.52 g/mol. The structure includes a piperazine moiety, which is known for its role in various pharmacological activities, particularly in neuropharmacology.

The biological activity of this compound can be attributed to its interaction with several neurotransmitter systems, particularly the serotonin (5-HT) receptors. Piperazine derivatives have been shown to exhibit high affinity for 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and anxiety disorders .

Biological Activities

- Antidepressant Effects :

-

Anticancer Properties :

- Research has highlighted the potential anticancer activity of piperazine-based compounds. In vitro studies have shown that certain derivatives can inhibit proliferation in various cancer cell lines by inducing apoptosis . The specific compound under review has not yet been extensively tested in this context but shares structural similarities with known anticancer agents.

- Acetylcholinesterase Inhibition :

Case Study 1: Serotonergic Activity

A study conducted on piperazine derivatives demonstrated that compounds similar to the target molecule exhibited significant binding affinity to serotonin receptors, particularly 5-HT1A. This binding was correlated with anxiolytic effects in animal models .

Case Study 2: Anticancer Activity

In another study, a series of piperazine-containing compounds were synthesized and tested against various cancer cell lines. Results showed that these compounds could inhibit cell proliferation effectively, suggesting a promising avenue for cancer therapy development .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations:

The furan-2-carbonyl substituent () introduces a planar, heterocyclic moiety that may alter binding pocket interactions in CNS targets.

Benzyloxy Substituents :

- The 3-nitrobenzyloxy group in the target compound differs from 2-chlorobenzyloxy () and 4-nitrobenzyloxy (). Nitro groups at the 3-position may sterically hinder metabolic degradation compared to para-substituted analogues.

Molecular Weight and Polarity :

- The target compound’s inferred molecular weight (~458.5 g/mol) exceeds that of the 2-fluorophenyl analogue (428.9 g/mol), primarily due to the nitro group’s higher mass. This could impact blood-brain barrier permeability .

Hypothetical Pharmacological Implications

- Receptor Binding : The 2-methoxyphenylpiperazine moiety is structurally analogous to ligands targeting 5-HT1A or D2 receptors. Substitution with a nitro group (vs. halogens) may enhance affinity for nitrergic pathways or nitric oxide synthase isoforms .

- Metabolic Stability : The 3-nitrobenzyloxy group’s electron-withdrawing nature could slow oxidative metabolism compared to electron-donating substituents like methoxy or halogens .

Preparation Methods

Cyclocondensation of Diketones

Ethyl acetoacetate reacts with malonaldehyde bis(dimethyl acetal) in acidic conditions to yield 5-hydroxy-4H-pyran-4-one.

$$

\text{CH}3\text{C(O)COOEt} + \text{OCH}2\text{CH(OCH}3\text{)}2 \xrightarrow{\text{HCl}} \text{5-Hydroxy-4H-pyran-4-one} + \text{byproducts}

$$

Yield : 60–70% after recrystallization (ethanol/water).

Functionalization of the Pyranone Core

Bromination at the 2-Position

The 2-methyl group of 5-hydroxy-4H-pyran-4-one is brominated using N-bromosuccinimide (NBS) under radical initiation:

$$

\text{5-Hydroxy-4H-pyran-4-one} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{2-Bromomethyl-5-hydroxy-4H-pyran-4-one}

$$

Conditions : Reflux for 6–8 h.

Yield : 45–50%.

Alkylation with 4-(2-Methoxyphenyl)piperazine

The bromomethyl intermediate undergoes nucleophilic substitution with 4-(2-methoxyphenyl)piperazine in dimethylformamide (DMF) using potassium carbonate as a base:

$$

\text{2-Bromomethyl-5-hydroxy-4H-pyran-4-one} + \text{Piperazine derivative} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Intermediate A}

$$

Characterization :

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 6.85–7.25 (m, 4H, Ar-H), 4.10 (s, 2H, CH$$2$$), 3.80 (s, 3H, OCH$$3$$), 3.50–2.90 (m, 8H, piperazine).

Yield : 55–60% after column chromatography (SiO$$2$$, ethyl acetate/hexane).

Introduction of the 3-Nitrobenzyloxy Group

Protection of the 5-Hydroxy Group

Prior to etherification, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions:

$$

\text{Intermediate A} + \text{TBDMS-Cl} \xrightarrow{\text{Imidazole, DMF}} \text{Protected Intermediate}

$$

Yield : >90%.

Etherification with 3-Nitrobenzyl Bromide

The protected intermediate reacts with 3-nitrobenzyl bromide under basic conditions:

$$

\text{Protected Intermediate} + \text{3-Nitrobenzyl bromide} \xrightarrow{\text{NaH, THF}} \text{Protected Final Compound}

$$

Conditions : 0°C to room temperature, 12 h.

Yield : 70–75%.

Deprotection

The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) :

$$

\text{Protected Final Compound} \xrightarrow{\text{TBAF, THF}} \text{2-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one}

$$

Yield : 85–90%.

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

The 3-nitrobenzyloxy group can be introduced via a Mitsunobu reaction, avoiding protection/deprotection steps:

$$

\text{5-Hydroxy Intermediate} + \text{3-Nitrobenzyl alcohol} \xrightarrow{\text{DIAD, PPh}_3} \text{Final Compound}

$$

Yield : 50–55%.

Reductive Amination for Piperazine Attachment

A reductive amination strategy employs formaldehyde and sodium cyanoborohydride to conjugate the piperazine to a pre-functionalized pyranone:

$$

\text{2-Aminomethyl-pyranone} + \text{4-(2-Methoxyphenyl)piperazine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Intermediate A}

$$

Yield : 40–45%.

Optimization and Challenges

Solvent and Base Selection

Purification Strategies

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates regioisomers.

- Recrystallization : Ethanol/water mixtures yield high-purity final product.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Q & A

Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?

The compound contains a pyran-4-one core substituted with a piperazine-linked 2-methoxyphenyl group and a 3-nitrobenzyloxy moiety. The piperazine ring enhances binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the nitro group may modulate electron distribution, affecting interactions with enzymes like kinases or oxidoreductases . The methoxy group on the phenyl ring improves lipid solubility, potentially enhancing blood-brain barrier penetration .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

- Step 1: Condensation of 2-methoxyphenylpiperazine with a pyran-4-one precursor (e.g., 5-hydroxy-4H-pyran-4-one) using formaldehyde or paraformaldehyde as a methylene linker under reflux in ethanol .

- Step 2: Etherification of the pyran-4-one hydroxyl group with 3-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR: ¹H and ¹³C NMR confirm the piperazine linkage (δ 2.5–3.5 ppm for N-CH₂ groups) and nitrobenzyl substitution (δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~506) .

- X-ray Crystallography: Resolves conformational details of the piperazine and pyran rings .

Q. How can initial biological activity screening be designed for this compound?

- In vitro assays: Test receptor binding affinity (e.g., 5-HT₁A/1B, D₂) using radioligand displacement assays .

- Enzyme inhibition: Screen against kinases (e.g., MAPK) or cytochrome P450 isoforms using fluorescence-based kits .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Substituent variation: Replace the 3-nitrobenzyl group with halogenated (e.g., 3-chloro) or electron-deficient groups to enhance target binding .

- Piperazine modifications: Introduce bulky substituents (e.g., 4-methylpiperazine) to improve selectivity for serotonin receptors over dopamine receptors .

- Pharmacokinetic profiling: Assess metabolic stability using liver microsomes and CYP450 inhibition assays .

Q. How to resolve contradictory data in receptor binding assays?

If conflicting results arise (e.g., high affinity in 5-HT₁A but low in 5-HT₁B assays):

- Validate assay conditions: Ensure consistent pH, temperature, and membrane preparation protocols .

- Use selective antagonists: Co-administer GR 127935 (5-HT₁B/1D antagonist) to confirm off-target effects .

- Molecular docking: Compare binding poses in 5-HT₁A vs. 5-HT₁B homology models to identify key residue interactions .

Q. What strategies improve this compound’s blood-brain barrier (BBB) permeability?

Q. How to investigate multi-target interactions in complex diseases?

- Network pharmacology: Map compound-target-disease associations using databases like STRING or KEGG .

- Transcriptomics: Profile gene expression changes in treated neuronal cells (RNA-seq) to identify downstream pathways .

- In vivo models: Test in depression (forced swim test) and Parkinson’s (rotarod) models to evaluate dual 5-HT/D₂ activity .

Methodological Notes

- Contradictory Data Analysis: Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays) .

- Synthetic Challenges: Monitor for byproducts (e.g., N-oxide formation) via HPLC-MS during piperazine reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.